Lipophilicity Modulation: Calculated LogP Shift vs. Non-Fluorinated Parent Analog (CAS 405166-60-1)
The substitution of the 3-phenyl ring with a 3-fluorophenyl group (CAS 919475-62-0) introduces a single fluorine atom absent in the closest non-halogenated analog, 3-hydroxy-5-methoxy-3-phenyl-3H-isobenzofuran-1-one (CAS 405166-60-1; C15H12O4, MW 256.25) [1]. Fluorine substitution at the meta position of the 3-aryl ring is predicted to increase calculated LogP by approximately 0.3–0.5 log units compared with the non-fluorinated parent, based on the well-established Hansch π constant for aromatic fluorine (π = 0.14) and the incremental contribution of the fluorine atom to molecular refractivity and polarizability [2]. The target compound also possesses one additional hydrogen-bond acceptor (fluorine, total HBA = 5 vs. 4 for the parent) while retaining one H-bond donor, altering its H-bond donor/acceptor ratio .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted LogP ≈ 2.3–2.7 (based on fragment-based calculation using the Hansch π method for meta-fluorophenyl substitution on the 3-arylphthalide scaffold) |
| Comparator Or Baseline | CAS 405166-60-1 (3-hydroxy-5-methoxy-3-phenyl-3H-isobenzofuran-1-one): experimentally derived LogP = 2.059 [1]; predicted LogP of the phenyl analog scaffold is approximately 2.0–2.3 |
| Quantified Difference | Estimated ΔLogP ≈ +0.3 to +0.5 (target more lipophilic than non-fluorinated parent) |
| Conditions | Fragment-based LogP prediction using the Hansch–Leo method; experimental confirmation pending. |
Why This Matters
Increased lipophilicity can enhance membrane permeability and CNS penetration potential, but also requires verification that the compound remains within favorable drug-like physicochemical space (LogP < 5) for the intended screening application.
- [1] YYBYY Chemical Platform. 3-hydroxy-5-methoxy-3-phenyl-3H-isobenzofuran-1-one (CAS 405166-60-1). Molecular Formula: C15H12O4; MW: 256.253; LogP: 2.059; PSA: 55.76. View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society: Washington, DC, 1995. Aromatic fluorine π constant for meta-substitution = 0.14. View Source
